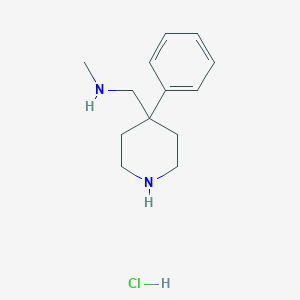
n-Methyl-1-(4-phenylpiperidin-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-1-(4-phenyl-4-piperidyl)methanamine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications in drug design . This compound is structurally characterized by a piperidine ring substituted with a phenyl group and a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-phenyl-4-piperidyl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenylpiperidine with formaldehyde and methylamine under acidic conditions. This reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In industrial settings, the production of N-methyl-1-(4-phenyl-4-piperidyl)methanamine often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-phenyl-4-piperidyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding secondary amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methyl-1-(4-phenyl-4-piperidyl)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-1-(4-phenyl-4-piperidyl)methanamine involves its interaction with specific molecular targets in the body. The compound is known to interact with opioid receptors, particularly the μ-opioid receptor, which mediates its analgesic effects. The binding of the compound to these receptors leads to the activation of intracellular signaling pathways that result in pain relief and other CNS effects .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a potent synthetic opioid analgesic.
N-Phenethyl-4-piperidinone: An intermediate in the synthesis of fentanyl and its analogs.
Uniqueness
N-methyl-1-(4-phenyl-4-piperidyl)methanamine is unique due to its specific structural features, which confer distinct pharmacological properties. Unlike fentanyl, which has a phenethyl group, this compound has a phenyl group directly attached to the piperidine ring, resulting in different receptor binding affinities and pharmacokinetics .
Properties
CAS No. |
7475-55-0 |
|---|---|
Molecular Formula |
C13H21ClN2 |
Molecular Weight |
240.77 g/mol |
IUPAC Name |
N-methyl-1-(4-phenylpiperidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-14-11-13(7-9-15-10-8-13)12-5-3-2-4-6-12;/h2-6,14-15H,7-11H2,1H3;1H |
InChI Key |
LCNJUBBQEVLODR-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1(CCNCC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



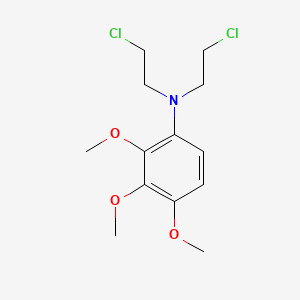


![3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one](/img/structure/B13990625.png)
![Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13990629.png)
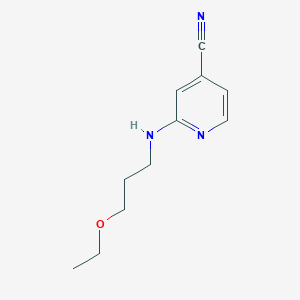
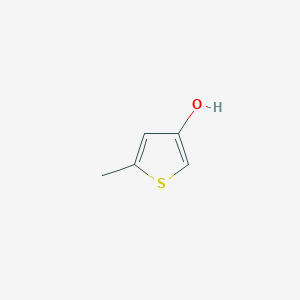
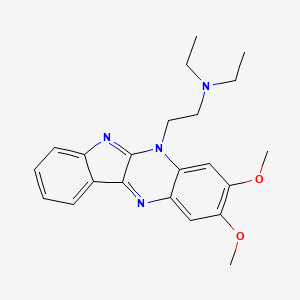
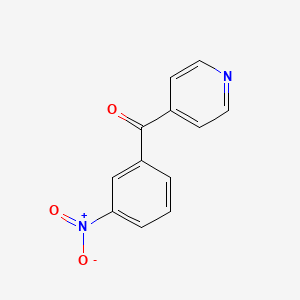
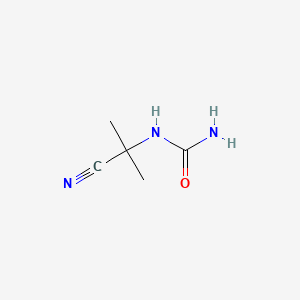


![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)
